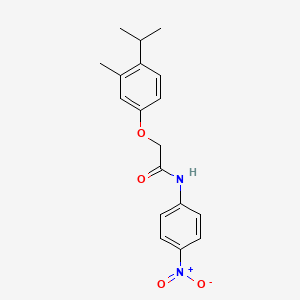methyl]phosphonate](/img/structure/B4954842.png)
diethyl [[(cyclopropylcarbonyl)(methyl)amino](2-furyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [[(cyclopropylcarbonyl)(methyl)amino](2-furyl)methyl]phosphonate, also known as CPP, is a widely studied compound in the field of medicinal chemistry. CPP is a phosphonate ester that has shown potential as a therapeutic agent due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Wissenschaftliche Forschungsanwendungen
Diethyl [[(cyclopropylcarbonyl)(methyl)amino](2-furyl)methyl]phosphonate has been extensively studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase activity in vitro and in vivo, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been shown to improve cognitive function in animal models of Alzheimer's disease.
Wirkmechanismus
Diethyl [[(cyclopropylcarbonyl)(methyl)amino](2-furyl)methyl]phosphonate inhibits acetylcholinesterase by binding to the active site of the enzyme. The cyclopropylcarbonyl group of this compound interacts with the catalytic triad of the enzyme, while the furfuryl group interacts with the peripheral anionic site. This binding prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and antioxidant properties. This compound has been shown to reduce oxidative stress in the brain, which is thought to be a contributing factor to the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl [[(cyclopropylcarbonyl)(methyl)amino](2-furyl)methyl]phosphonate is a widely studied compound that has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease. However, there are some limitations to its use in lab experiments. This compound is a relatively unstable compound that is sensitive to light and heat. It also has a short half-life in vivo, which limits its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of diethyl [[(cyclopropylcarbonyl)(methyl)amino](2-furyl)methyl]phosphonate. One area of research is the development of more stable analogs of this compound that can be used as therapeutic agents. Another area of research is the study of the mechanism of action of this compound and its effects on other neurotransmitter systems. Additionally, the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease, is an area of active research.
Synthesemethoden
The synthesis of diethyl [[(cyclopropylcarbonyl)(methyl)amino](2-furyl)methyl]phosphonate involves the reaction of diethyl phosphite with furfurylamine to form diethyl [(2-furylmethyl)amino]methylphosphonate. This intermediate is then reacted with cyclopropylcarbonyl chloride to yield this compound. The synthesis of this compound has been optimized to increase yield and purity, and several modifications have been made to the reaction conditions to improve the efficiency of the process.
Eigenschaften
IUPAC Name |
N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22NO5P/c1-4-19-21(17,20-5-2)14(12-7-6-10-18-12)15(3)13(16)11-8-9-11/h6-7,10-11,14H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPMEWVQYWGJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CO1)N(C)C(=O)C2CC2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B4954760.png)
![2-chloro-4-[(4-fluorophenyl)amino]nicotinonitrile](/img/structure/B4954768.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,5-dichlorophenyl)amino]acrylonitrile](/img/structure/B4954780.png)

![1-acetyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane](/img/structure/B4954791.png)
![1-(2-ethoxyphenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4954795.png)
![ethyl 2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B4954797.png)

![3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B4954809.png)
![1-[(5-bromo-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4954813.png)
![N-ethyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4954819.png)

![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-methylbenzamide](/img/structure/B4954831.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-benzimidazole](/img/structure/B4954837.png)
